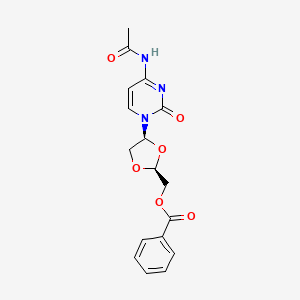
N-Acetyl 2-O-Benzyl Troxacitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl 2-O-Benzyl Troxacitabine is a synthetic nucleoside analogue with potential applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of Troxacitabine, which is known for its anticancer properties. The addition of the N-acetyl and O-benzyl groups aims to enhance its pharmacological profile and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl 2-O-Benzyl Troxacitabine involves multiple steps, starting with the preparation of the core Troxacitabine structure. The key steps include:
Chloroacetylation of Benzylamine: This step involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-chloroacetamide.
Acetylation and Benzylation: The final steps involve the acetylation and benzylation of the Troxacitabine core to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl 2-O-Benzyl Troxacitabine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-acetyl 2-O-methyl Troxacitabine.
Applications De Recherche Scientifique
N-Acetyl 2-O-Benzyl Troxacitabine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with various biological macromolecules.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Acetyl 2-O-Benzyl Troxacitabine involves its incorporation into the DNA of rapidly dividing cancer cells. This incorporation disrupts DNA synthesis and function, leading to cell death. The molecular targets include DNA polymerase and other enzymes involved in DNA replication . The pathways affected include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Troxacitabine: The parent compound, known for its anticancer properties.
N-Acetyl Troxacitabine: A derivative with similar properties but lacking the benzyl group.
2-O-Benzyl Troxacitabine: Another derivative with the benzyl group but lacking the acetyl group.
Uniqueness: N-Acetyl 2-O-Benzyl Troxacitabine is unique due to the presence of both the N-acetyl and O-benzyl groups, which enhance its stability and pharmacological profile compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C17H17N3O6 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
[(2S,4S)-4-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H17N3O6/c1-11(21)18-13-7-8-20(17(23)19-13)14-9-24-15(26-14)10-25-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m0/s1 |
Clé InChI |
BAODLFFHZLIRKZ-GJZGRUSLSA-N |
SMILES isomérique |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)NC1=NC(=O)N(C=C1)C2COC(O2)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


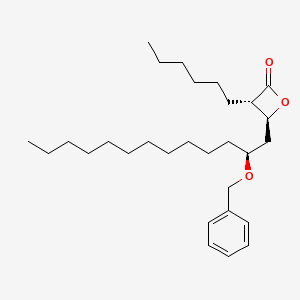

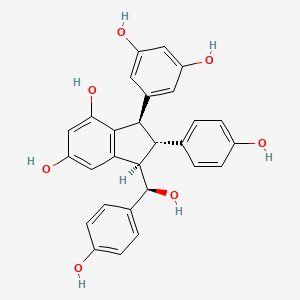

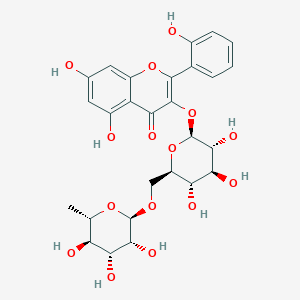
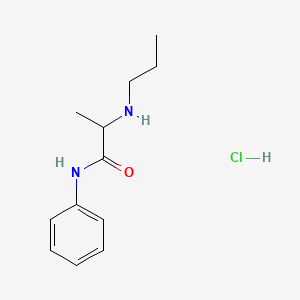
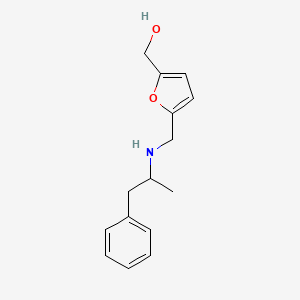
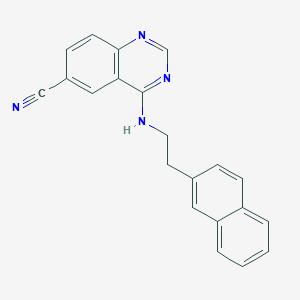

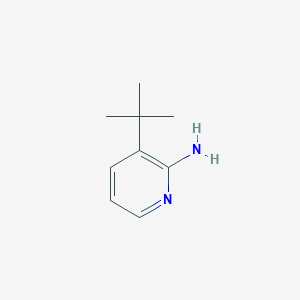
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)


![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
